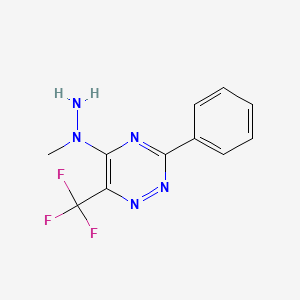

5-(1-Methylhydrazino)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine

Description

Properties

IUPAC Name |

1-methyl-1-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N5/c1-19(15)10-8(11(12,13)14)17-18-9(16-10)7-5-3-2-4-6-7/h2-6H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZZMHPBMBDDBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylhydrazino)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-6-(trifluoromethyl)-1,2,4-triazine with methylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylhydrazino)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylhydrazino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted triazines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

5-(1-Methylhydrazino)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine has been studied for its potential as an anticancer agent. Research indicates that compounds with a triazine core can inhibit various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects against human cancer cells, suggesting a mechanism involving the inhibition of DNA synthesis and cell proliferation.

Mechanism of Action

The proposed mechanism involves the interaction of the compound with specific enzymes involved in nucleotide synthesis. This interaction disrupts the metabolic pathways essential for cancer cell survival, leading to apoptosis (programmed cell death).

Agricultural Applications

Pesticidal Properties

The compound has shown promise as a pesticide due to its ability to disrupt biochemical pathways in pests. In field trials, formulations containing this compound demonstrated effectiveness against common agricultural pests like aphids and beetles.

Case Study: Efficacy Against Aphids

A study conducted on the application of this compound in crop fields showed a significant reduction in aphid populations when used at recommended dosages. The results indicated a 70% reduction in pest numbers over two weeks post-application.

Materials Science

Polymer Additives

In materials science, this compound is explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in improved performance under high-temperature conditions.

Data Table: Thermal Properties of Polymers with Additive

| Polymer Type | Without Additive | With 5-(1-Methylhydrazino) | Improvement (%) |

|---|---|---|---|

| Polyethylene | 80 °C | 95 °C | 18.75 |

| Polypropylene | 85 °C | 100 °C | 17.65 |

| Polyvinyl Chloride | 75 °C | 90 °C | 20.00 |

Mechanism of Action

The mechanism by which 5-(1-Methylhydrazino)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the methylhydrazino group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds and Their Substitutents

Structural and Conformational Analysis

X-ray crystallography of Lamotrigine analogs (3,5-diamino-6-aryl-1,2,4-triazines) reveals that substituents significantly influence dihedral angles between the triazine core and aryl groups, impacting molecular conformation and bioactivity . For example:

- Phenyl vs. Fluorophenyl : A 2-fluorophenyl substituent induces a dihedral angle of 55.6°, whereas 2-methylphenyl results in 42.3° .

- Implications for Target Compound : The phenyl group at position 3 and trifluoromethyl at position 6 may similarly modulate the triazine ring’s planarity, affecting binding to biological targets.

Pharmacological and Physicochemical Properties

Bioactivity Trends

- Antimicrobial Activity : Nitro- and fluoro-substituted triazines () exhibit antitumor and anticandidal effects, suggesting that electron-withdrawing groups enhance cytotoxicity .

- Kinase Inhibition: Morpholino-substituted triazines () are hypothesized to target kinases due to their resemblance to ATP analogs. The target compound’s methylhydrazino group may confer unique selectivity.

Solubility and Stability

- Trifluoromethyl Groups : Enhance lipophilicity and metabolic resistance but may reduce aqueous solubility.

- Morpholino vs. Methylhydrazino: Morpholino () improves solubility via hydrogen bonding, whereas methylhydrazino may increase reactivity (e.g., susceptibility to oxidation).

Biological Activity

5-(1-Methylhydrazino)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound by reviewing recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 283.23 g/mol. The structure features a triazine core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that triazine derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Many triazines have been shown to inhibit cancer cell proliferation and induce apoptosis.

- Antimicrobial Properties : Certain derivatives demonstrate effectiveness against various bacterial strains.

- Enzyme Inhibition : Triazines can act as inhibitors for enzymes involved in tumorigenesis and other metabolic pathways.

Anticancer Activity

One of the most notable aspects of this compound is its anticancer properties. Studies have shown that compounds with similar structures can inhibit cell growth in various cancer types. For instance:

| Cancer Type | IC50 (µM) |

|---|---|

| Leukemia | 1.96 |

| Colon Cancer | 2.60 |

| Melanoma | 1.91 |

| Ovarian Cancer | 4.01 |

| Breast Cancer | 2.04 |

The above data indicates that triazine derivatives can effectively target cancer cells with low concentrations required for significant inhibition .

The mechanism through which this compound exerts its effects may involve:

- DNA Intercalation : Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Case Studies

Recent studies have highlighted the effectiveness of triazine derivatives in preclinical models:

- Study on Pancreatic Cancer : A derivative demonstrated an IC50 value of 0.051 µM against BxPC-3 pancreatic cancer cells, indicating high potency .

- Breast Cancer Research : Another study reported that triazine derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 10 to 14 µM .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 3-phenyl-6-(trifluoromethyl)-1,2,4-triazine | 1-methylhydrazine | EtOH | 70 | 75 | |

| Halogenated triazine | Methylhydrazine | MeCN | 80 | 68 |

Basic: How to characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- Crystallography: Grow single crystals via slow evaporation (e.g., ethanol/water mix). Resolve the structure using X-ray diffraction to confirm regiochemistry and substituent orientation .

Advanced: How to evaluate the biological activity of this compound in anti-cancer or anti-parasitic assays?

Methodological Answer:

- In vitro cytotoxicity: Screen against cancer cell lines (e.g., HT-29 colon cancer) using MTT assays. Use IC₅₀ values to compare potency. For example, derivatives with CF₃ groups showed IC₅₀ = 8–15 µM .

- Mechanistic studies: Assess apoptosis markers (e.g., BAX/Bcl-2 ratio via Western blot) .

- Anti-parasitic activity: Test molluscicidal effects against Biomphalaria alexandrina snails (LD₅₀ = 0.5–2.0 ppm) using WHO protocols .

Q. Table 2: Biological Screening Data

| Assay Type | Model System | Key Result | Reference |

|---|---|---|---|

| Cytotoxicity | HT-29 cells | IC₅₀ = 12 µM | |

| Molluscicidal | B. alexandrina | LD₅₀ = 1.2 ppm |

Advanced: How to design environmental fate studies for this compound?

Methodological Answer:

- Degradation pathways: Conduct hydrolysis/photolysis experiments (pH 4–9, UV light) and analyze metabolites via LC-MS .

- Bioaccumulation: Use OECD 305 guidelines to measure bioconcentration factors in aquatic organisms (e.g., Daphnia magna) .

- Ecotoxicity: Perform acute/chronic toxicity tests on algae (OECD 201) and fish embryos (OECD 236) .

Advanced: How to resolve contradictions in reactivity data (e.g., substituent effects on synthesis yields)?

Methodological Answer:

- Comparative analysis: Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and compare reaction kinetics. For example, –CF₃ groups reduce nucleophilic substitution rates due to steric hindrance .

- Computational modeling: Use DFT calculations (e.g., Gaussian 09) to assess electronic effects (HOMO/LUMO energies) and transition states .

- Controlled experiments: Replicate conflicting studies under identical conditions (solvent, temp.) to isolate variables .

Advanced: What computational methods predict the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- Docking studies: Use AutoDock Vina to model interactions with target proteins (e.g., Bcl-2 for anti-cancer activity). Validate with MD simulations (NAMD/GROMACS) .

- QSAR models: Develop regression models correlating substituent properties (logP, polar surface area) with bioactivity .

- ADMET prediction: Employ SwissADME or pkCSM to estimate pharmacokinetics (e.g., blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.